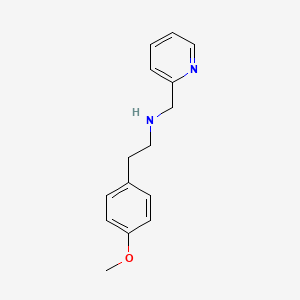

2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine

描述

2-(4-Methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is a small-molecule inhibitor (smI) with a molecular weight of ~235.33 g/mol. Structurally, it consists of a 4-methoxyphenethylamine backbone linked to a pyridin-2-ylmethyl group via an amine bond. This compound was identified through structure-based screening targeting the glucosyltransferase C (GtfC) enzyme in Streptococcus mutans, a key pathogen in dental caries. In vitro studies demonstrate its ability to inhibit extracellular polysaccharide (EPS) synthesis and reduce S. mutans biofilm viability by 79% at 10 µg/ml . In vivo rodent models further confirm its efficacy in reducing dental caries incidence and plaque biomass . The compound has been incorporated into tetrahedral framework nucleic acid (tFNA) delivery systems to enhance its stability and targeting efficiency .

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14/h2-8,10,16H,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYNLJVISFFUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386081 | |

| Record name | 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-90-0 | |

| Record name | N-[2-(4-Methoxyphenyl)ethyl]-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of 2-(4-Methoxyphenyl)ethylamine with Pyridine-2-carboxaldehyde

The most commonly reported laboratory synthesis involves a reductive amination process:

- Step 1: Condensation of 2-(4-methoxyphenyl)ethylamine with pyridine-2-carboxaldehyde to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding secondary amine.

| Parameter | Details |

|---|---|

| Solvents | Ethanol, methanol, or dichloromethane |

| Temperature | Room temperature to gentle heating (25–60°C) |

| Reducing Agents | Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB) |

| Reaction Time | 4–24 hours |

| Molar Ratios | Amine:aldehyde typically 1:1 |

| Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography |

This method is favored due to its mild conditions, good selectivity, and relatively high yields. The resulting amine can be isolated as a free base or converted into salts such as oxalate for improved stability and handling.

Nucleophilic Aromatic Substitution (SNAr) Approach

Though less directly reported for this exact compound, related pyridin-2-yl amines have been synthesized via nucleophilic aromatic substitution:

- Reacting substituted 2-chloropyridines with primary or secondary amines under basic conditions.

- Solvents such as tert-butanol are used, with bases like potassium carbonate.

- Reaction conditions vary from room temperature for 12–24 hours to microwave-assisted heating at 120–160°C for 10–30 minutes.

This approach is more common for preparing N-arylated pyridin-2-yl amines but can be adapted to synthesize derivatives structurally related to 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine by using appropriate amine precursors.

Multi-Step Synthesis Involving Alkylation

An alternative synthetic strategy involves:

- Preparation of 2-(4-methoxyphenyl)ethylamine or its derivatives.

- Alkylation of the amine nitrogen with 2-(chloromethyl)pyridine or similar electrophiles.

- Use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation.

- Purification by recrystallization or chromatography.

This method allows for the modular assembly of the molecule but requires careful control of reaction parameters to avoid over-alkylation or side reactions.

Analytical and Purity Assessment Techniques

To ensure product quality and purity, the following analytical methods are recommended:

| Technique | Purpose | Typical Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | UV detection at 254 nm, comparison with reference standards |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR to verify substitution pattern and amine linkage |

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group verification | Identification of amine and methoxy groups |

| Karl Fischer Titration | Water content determination | Ensures moisture <0.5% for stability |

These methods provide comprehensive characterization to confirm the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | 2-(4-methoxyphenyl)ethylamine + pyridine-2-carboxaldehyde + NaBH3CN | Mild conditions, high selectivity | Use of toxic reducing agents |

| Nucleophilic Aromatic Substitution | 2-chloropyridine + amine + K2CO3, t-BuOH, heat/microwave | Versatile for substituted amines | Requires elevated temperatures |

| Alkylation of Amine | 2-(4-methoxyphenyl)ethylamine + 2-(chloromethyl)pyridine + base | Modular synthesis approach | Risk of over-alkylation, side reactions |

Research Findings and Notes

- The presence of the methoxy group on the phenyl ring and the pyridin-2-ylmethyl substituent influences biological activity and chemical reactivity.

- Reductive amination remains the most straightforward and widely used method for preparing this compound in research settings.

- Optimization of reaction parameters such as temperature, solvent, and reagent ratios can significantly improve yields and purity.

- Salt formation (e.g., oxalate salts) enhances compound stability and facilitates handling in pharmaceutical research.

化学反应分析

Oxidation Reactions

The pyridine ring and amine groups are primary sites for oxidation. Key transformations include:

Pyridine N-Oxidation

-

Reagents : 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature .

-

Product : Pyridine N-oxide derivative, enhancing electrophilicity for subsequent nucleophilic substitutions.

Amine Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Product : Formation of imine or nitroso intermediates, depending on reaction severity .

Nucleophilic Substitution Reactions

The pyridine N-oxide intermediate facilitates regioselective substitutions:

Ortho-Cyanidation

-

Reagents : Trimethylsilyl cyanide (TMSCN) with catalytic Lewis acids (e.g., ZnCl₂) .

-

Conditions : Anhydrous acetonitrile, 0–25°C.

-

Product : 2-Cyano-substituted pyridine derivative, enabling further functionalization .

Methoxy Group Demethylation

-

Reagents : Boron tribromide (BBr₃) in DCM at −78°C.

-

Product : Phenolic derivative, useful for coupling reactions .

Condensation and Coupling Reactions

The primary amine participates in condensation reactions:

Amide Formation

-

Reagents : Carboxylic acids with coupling agents (EDCI/HOBT) in DCM or THF .

-

Product : Stable amides, exemplified by reactions with 4-pyrazolecarboxylic acid .

Reduction Reactions

Selective reduction of functional groups:

N-Oxide Reduction

-

Reagents : Sodium dithionite (Na₂S₂O₄) in aqueous methanol.

Imine Reduction

-

Reagents : Sodium borohydride (NaBH₄) in methanol.

-

Product : Secondary amines, enhancing structural diversity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Diels-Alder Reactions

Mechanistic Insights

-

Pyridine N-Oxidation : Proceeds via electrophilic attack of mCPBA on the pyridine nitrogen, forming a reactive oxaziridinium intermediate .

-

Ortho-Cyanidation : Lewis acid-catalyzed nucleophilic addition of TMSCN to the N-oxide-activated pyridine ring .

-

Amide Coupling : EDCI activates carboxylates for nucleophilic attack by the primary amine, forming a stable urea byproduct.

科学研究应用

2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用机制

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and pyridin-2-ylmethyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations:

Substituent Effects on Bioactivity :

- The pyridin-2-ylmethyl group in the target compound enables specific interactions with GtfC, distinguishing it from the 2-methoxybenzyl group in 25B-NBOMe, which confers affinity for serotonin receptors (e.g., 5-HT2A) .

- Replacement of the pyridine ring with a tetrahydrofuran () eliminates antimicrobial efficacy, highlighting the necessity of aromatic nitrogen for GtfC binding .

Halogen vs. Methoxy Substitutions :

生物活性

2-(4-Methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a methoxy-substituted phenyl group linked to a pyridine moiety via an ethanamine backbone. This article explores the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A methoxy group attached to the phenyl ring.

- A pyridine ring , which is known for its role in various biological activities.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, related compounds have shown cytotoxic activity against several cancer cell lines, with IC50 values ranging from micromolar to sub-micromolar concentrations. The presence of electron-donating groups like methoxy enhances the activity against cancer cells by increasing lipophilicity and improving receptor binding affinity .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are believed to result from its ability to inhibit enzymes involved in inflammatory pathways. Preliminary studies suggest that it may modulate the activity of specific receptors or enzymes, leading to reduced inflammation.

3. Antimicrobial Activity

There is growing evidence supporting the antimicrobial potential of this compound. Studies have shown that similar derivatives possess antibacterial and antifungal activities, indicating that this compound may also exhibit these properties .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, modulating their activity.

- Enzyme Inhibition : It is hypothesized that the compound inhibits specific enzymes involved in metabolic and inflammatory pathways, contributing to its therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical transformations, including alkylation and nucleophilic substitutions. The versatility in synthetic routes allows for the generation of various derivatives that can be tested for enhanced biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-ylmethyl)ethanamine | Pyridine at position 3 | Different position affecting activity |

| N-(pyridin-4-ylmethyl)ethanamine | Pyridine at position 4 | Variation in receptor selectivity |

| 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | Methoxy at position 3 | Potentially altered lipophilicity |

Case Studies

A recent study evaluated the anticancer efficacy of various derivatives based on structural modifications of the core compound. Notably, compounds with methoxy substitutions showed enhanced potency against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard treatments like doxorubicin .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine?

- Methodology : The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, under controlled conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are used for coupling reactions, with inert atmospheres (e.g., nitrogen) to prevent oxidation . Temperature and pH must be carefully regulated (e.g., 50–80°C, pH 7–9) to maximize yield and purity .

- Key Considerations : Reaction monitoring via TLC or HPLC is critical to identify intermediates. Post-synthesis purification often requires column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for -OCH₃, δ ~6.8–7.2 ppm for aromatic protons) and pyridin-2-ylmethyl moiety (δ ~8.0–8.5 ppm for pyridine protons) confirm connectivity .

- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-O (1050–1150 cm⁻¹) bonds validate functional groups .

- Validation : Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry or tautomerism .

Advanced Research Questions

Q. What biological targets or pathways are implicated in the pharmacological activity of this compound?

- Methodology :

- Enzyme Assays : Screen against kinases or GPCRs (e.g., histamine receptors) using fluorescence polarization or radioligand binding assays .

- Cellular Studies : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

- Findings : Structural analogs show activity against H1/H4 histamine receptors, suggesting potential for anti-inflammatory or neuroprotective applications .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, temperature) and cell line specificity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributing factors .

- Example : Discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic stability of analogs .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodology :

- LC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for separation, and monitor transitions specific to the compound’s molecular ion (e.g., m/z 285 → 153) .

- Validation : Ensure linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per ICH guidelines .

Q. How do structural isomers of this compound differ in reactivity or bioactivity?

- Methodology :

- Comparative Synthesis : Prepare isomers (e.g., pyridin-3-yl vs. pyridin-4-yl derivatives) and characterize via XRD or NMR .

- Biological Testing : Isomers with a pyridin-2-yl group exhibit higher binding affinity to certain receptors due to optimal spatial orientation .

Experimental Design & Challenges

Q. What strategies mitigate toxicity concerns during in vivo studies with this compound?

- Methodology :

- Acute Toxicity Screening : Conduct OECD 423-guided assays in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Prodrug Design : Modify the ethanamine moiety to improve metabolic stability and reduce off-target effects .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., cytochrome P450 enzymes) .

- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized conditions) | |

| LogP (Predicted) | 2.3 ± 0.2 (SwissADME) | |

| LC-MS Retention Time | 6.8 min (C18, ACN/H2O gradient) | |

| IC50 (Cancer Cell Line) | 12.5 µM (MCF-7, 48h exposure) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。